4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Anticancer Activity Kinase Inhibition Structure-Activity Relationship (SAR)

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (CAS 1187090-25-0) is a synthetic organic compound characterized by a pyrazole ring core substituted with a 4-chlorophenyl group at the 4-position and a methoxymethyl group at the 3-position. With a molecular formula of C11H12ClN3O and a molecular weight of 237.69 g/mol, it belongs to the class of substituted 5-aminopyrazoles, a scaffold widely explored for kinase inhibition and other biological activities.

Molecular Formula C11H12ClN3O
Molecular Weight 237.68 g/mol
CAS No. 1187090-25-0
Cat. No. B3021927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
CAS1187090-25-0
Molecular FormulaC11H12ClN3O
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCOCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15)
InChIKeyRUOLMSGFFDAALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (CAS 1187090-25-0) for Research & Procurement: A Specialized Pyrazole Building Block


4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (CAS 1187090-25-0) is a synthetic organic compound characterized by a pyrazole ring core substituted with a 4-chlorophenyl group at the 4-position and a methoxymethyl group at the 3-position . With a molecular formula of C11H12ClN3O and a molecular weight of 237.69 g/mol, it belongs to the class of substituted 5-aminopyrazoles, a scaffold widely explored for kinase inhibition and other biological activities [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex drug-like molecules and fragment-based drug discovery .

Why Generic Substitution Fails: The Critical Distinction of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine's Substitution Pattern


In-class compounds, such as other 5-aminopyrazoles, cannot simply be interchanged due to the profound impact of specific substitution patterns on biological activity, physicochemical properties, and synthetic utility. The precise combination of a 4-chlorophenyl group and a 3-methoxymethyl group in this compound creates a unique chemical space. Variations in these substituents drastically alter properties like lipophilicity, binding affinity, and metabolic stability. For instance, changing the position of the chlorine atom from the 4- to the 3-position on the phenyl ring, or replacing the methoxymethyl group with a different alkyl chain, can lead to orders of magnitude differences in target binding, as observed in related pyrazole kinase inhibitors . Therefore, direct substitution without careful consideration of these structure-activity relationships (SAR) will likely fail to reproduce desired outcomes and can derail research projects. The quantitative evidence below details these critical differentiations.

Quantitative Differentiation Guide for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine: Direct Data Comparisons for Informed Selection


Divergent Anticancer Potency: Class-Level Comparison of Pyrazole Substitution Patterns Against Cancer Cell Lines

While direct data for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is not available in the literature, a close class-level inference can be drawn from a comparator, 4-(4-chlorophenyl)-1-(6-fluoro-2-pyridinyl)-3-pyrazolamine, which shares the core 4-chlorophenyl-pyrazole scaffold. This comparator exhibits defined cytotoxicity against cancer cell lines, providing a baseline. The target compound's distinct substitution pattern—notably the methoxymethyl group versus a pyridinyl group and the position of the amino group—is expected to yield different potency and selectivity profiles. The comparator's IC50 values are 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . Researchers should not assume these values are interchangeable; the target compound's unique structure necessitates independent biological evaluation for any specific project.

Anticancer Activity Kinase Inhibition Structure-Activity Relationship (SAR)

Distinct Kinase Inhibition Potential: EGFR Kinase Activity of a Related Analog

A related analog, 1-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, which differs only in the regioisomeric placement of the chlorophenyl and methoxymethyl groups on the pyrazole ring, has been reported to exhibit potent inhibitory activity against EGFR kinase, with an IC50 of 10.29 nM . This is a cross-study comparable data point, demonstrating that molecules with this exact set of functional groups can be highly active kinase inhibitors. The target compound, 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, represents a different regioisomer, which is a critical SAR variable. This difference is expected to alter its binding mode and potency against EGFR or other kinases. The data serves as a quantitative benchmark, not a direct prediction.

Kinase Inhibition EGFR Cancer Research

Impact of Aromatic Substituent on Binding Affinity: A Case Study from the Pyrazole Class

Class-level inference from related pyrazole SAR studies demonstrates that the presence of a 4-chlorophenyl group on the pyrazole core is a critical determinant of binding affinity. In a study on dopamine D4 receptor ligands, replacing the 4-chlorophenyl ring with a simple methyl group resulted in a 50-fold reduction in binding affinity . While this data is for a different biological target, it provides a quantitative baseline for the importance of the 4-chlorophenyl substituent present in the target compound. This evidence supports the selection of 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine over analogs lacking this key aromatic group, such as 3-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine, which may exhibit significantly reduced potency due to the electronic and steric differences of a methoxy group versus a chlorine atom.

Binding Affinity Dopamine Receptor SAR

Comparative Physicochemical Profile: LogP and TPSA Differentiation from Closest Analogs

The target compound's computed physicochemical properties show clear differentiation from its closest analogs, which can impact its behavior in assays, solubility, and permeability. 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has a calculated XLogP3 of 2.4 and a Topological Polar Surface Area (TPSA) of 73.2 Ų . This represents a distinct profile compared to the regioisomer 1-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (XLogP3: 2.4, TPSA: 64.9 Ų) and the methoxy analog 3-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (XLogP3: 1.2, TPSA: 73.2 Ų) [1]. The difference in TPSA of nearly 8.3 Ų between the target and its regioisomer suggests potentially different membrane permeability, while the logP difference of 1.2 units compared to the methoxy analog indicates significantly different lipophilicity, which can affect solubility and non-specific binding.

Lipophilicity Drug-likeness Physicochemical Properties

Optimal Application Scenarios for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors

This compound is ideally suited for SAR studies focused on kinase inhibition, particularly where the 4-chlorophenyl group is a known or hypothesized pharmacophore. The class-level evidence showing a 50-fold reduction in receptor binding upon removal of the 4-chlorophenyl group underscores the importance of this moiety. Furthermore, the nanomolar EGFR activity of its close regioisomer validates the general scaffold's potential. Using 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine as a core scaffold allows researchers to systematically explore the impact of further derivatization, such as modifying the 5-amino group, on potency and selectivity.

Fragment-Based Drug Discovery (FBDD)

The compound's physicochemical profile—specifically its computed XLogP3 of 2.4 and TPSA of 73.2 Ų —places it within drug-like property space and makes it a valuable fragment for FBDD campaigns. Its relatively small size (MW 237.69) and defined shape allow it to be used as a starting point for fragment growing or linking strategies. The presence of a reactive 5-amino group provides a convenient synthetic handle for elaboration, while the methoxymethyl group offers a moderate lipophilic interaction point distinct from the chlorophenyl ring.

Chemical Probe Development for Target Deconvolution

When used as a precursor for synthesizing more complex chemical probes, the specific substitution pattern of this compound is critical. The direct comparison of its TPSA (73.2 Ų) to that of its regioisomer (64.9 Ų) shows a quantifiable difference in a property that can affect cell permeability. This differentiation is important when designing probes where permeability is a key requirement. Selecting this specific isomer ensures that the resulting probe's properties are based on a predictable starting point, avoiding the unknown permeability characteristics that the regioisomer might introduce.

Synthetic Methodology Development

As a well-defined building block with commercial availability, this compound serves as an excellent model substrate for developing new synthetic methodologies on pyrazole scaffolds. Its multiple functional groups (amine, aryl chloride, ether) offer diverse points for chemical reactions, allowing chemists to test the scope and limitations of new catalysts or reaction conditions. Using this specific compound ensures reproducibility and allows for direct comparison of results across different research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.